
Dicentrine
Overview
Description
Dicentrine is an aporphine alkaloid isolated from medicinal plants such as Lindera megaphylla and Actinodaphne sesquipedalis. It exhibits a broad spectrum of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and analgesic effects . Structurally, it features a benzodioxole-quinoline backbone with methoxy substituents (C₂₀H₂₁NO₄; molecular weight: 339.38 g/mol) . Its mechanisms of action include:
- G-quadruplex (G4) DNA stabilization, selectively targeting cancer-related nucleic acid structures .
- α1-adrenoceptor antagonism, reducing blood pressure without significant cardiac side effects .
- TRPA1 channel modulation, attenuating mechanical and cold hypersensitivity in chronic pain models .
- Suppression of NF-κB and MAPK pathways, inhibiting inflammation and tumor progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicentrine can be isolated from natural sources such as Stephania tetrandrae Radix . The isolation process involves extraction and purification techniques. Additionally, synthetic routes for this compound involve complex organic synthesis methods, including the use of specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it typically involves large-scale extraction from plant sources followed by purification processes. The use of biotechnological methods to enhance the yield of this compound from plant cultures is also being explored .
Chemical Reactions Analysis
Types of Reactions: Dicentrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its chemical structure to enhance its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .
Scientific Research Applications
Anticancer Properties
Dicentrine exhibits significant anticancer activity, particularly in various types of cancer cells:
- Mechanism of Action : Research indicates that this compound induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells. For instance, studies have shown that this compound can induce G2/M arrest and apoptosis in HL-60 leukemia cells, with its analogues demonstrating even higher potency against topoisomerase II activity .
- Specific Cancers : this compound has been studied for its effects on lung adenocarcinoma and breast cancer, where it enhances TNF-α-induced apoptosis and inhibits cell invasion and migration . Its ability to suppress metastasis-associated proteins further highlights its potential as an antitumor agent .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties that could be beneficial in treating inflammatory disorders:
- Cytokine Modulation : It enhances the apoptotic effects of TNF-α in A549 lung adenocarcinoma cells and inhibits the expression of antiapoptotic proteins, indicating its role in modulating inflammatory responses .
- Pain Management : S-(+)-dicentrine has shown antinociceptive effects in models of visceral pain, suggesting its potential use in pain management strategies .
Cardiovascular Applications
The compound has been studied for its cardiovascular benefits:
- Antiarrhythmic Effects : this compound is noted for its ability to influence cardiac action potentials and reduce mean arterial pressure in hypertensive models. It acts as an α1-adrenoceptor antagonist, which may help manage arrhythmias and hypertension .
- Lipid Regulation : In animal studies, this compound has been shown to decrease serum triglyceride levels and restore normal vascular function in cholesterol-rich diet models, indicating a potential role in managing hyperlipidemia .
Antimicrobial Activity
Research highlights this compound's antimicrobial properties:
- Antiparasitic Effects : this compound has shown activity against trypanosomes, suggesting its potential as a treatment for parasitic infections .
- Broad Spectrum Activity : Its antimicrobial effects extend to various pathogens, making it a candidate for further exploration in infectious disease treatments .
Analytical Aspects
Understanding the pharmacokinetics and metabolism of this compound is crucial for its therapeutic application:
- Isolation Techniques : Various methods for the separation and analysis of this compound have been documented, which are essential for ensuring quality control in pharmaceutical formulations .
- Bioavailability Challenges : Despite promising therapeutic effects, challenges related to bioavailability and solubility need to be addressed to enhance clinical efficacy .
Mechanism of Action
Dicentrine exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: this compound modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1), leading to reduced inflammation.
Anticancer Action: It enhances tumor necrosis factor-alpha (TNF-α)-induced apoptosis in cancer cells by upregulating caspase activities and inhibiting antiapoptotic proteins.
Cardiovascular Effects: this compound acts as an alpha-adrenoceptor antagonist and blocks sodium and potassium channels, contributing to its antiarrhythmic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dicentrine belongs to the aporphine alkaloid class. Key structural analogs include:
Table 1: Structural and Pharmacological Comparison of Aporphine Alkaloids
Key Differences :
- Substituents : this compound’s benzodioxole group enhances DNA binding affinity compared to glaucine .
- Receptor Selectivity: this compound shows stronger α1-adrenoceptor blockade (pA2 = 8.04–8.33) than glaucine, which primarily targets serotonin receptors .
Comparison with Functionally Similar Compounds
This compound shares therapeutic targets with synthetic and natural compounds but differs in mechanisms and efficacy.
Table 2: Functional Comparison with Pharmacological Analogs
Key Insights :
- Anticancer Activity : this compound stabilizes G4 DNA (e.g., tel26G, ΔTm = +15°C), while deguelin inhibits PI3K/Akt .
- Analgesia : this compound’s TRPA1 modulation (100 mg/kg oral dose) contrasts with camphor’s transient effects .
- Hypertension : this compound’s oral bioavailability (5–8 mg/kg) and prolonged action (>15 hours) exceed prazosin’s .
Pharmacological Profiles and Research Findings
Anticancer Mechanisms
- G4 Stabilization : this compound binds telomeric G4 DNA (tel26G), increasing CD signal at 290 nm and stabilizing ΔTm to 79°C .
- Apoptosis Induction : Suppresses TAK-1/MAPK pathways, enhancing TNF-α-induced apoptosis in A549 lung cancer cells (IC₅₀ = 20–40 µM) .
Anti-Inflammatory Effects
Cardiovascular Activity
- Reduces mean arterial pressure (MAP) by 30–40% in hypertensive rats via α1-blockade, with minimal heart rate effects .
Biological Activity
Dicentrine is an aporphine alkaloid derived from several medicinal plants, notably Actinodaphne sesquipedalis and Lindera megaphylla. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment, anti-inflammatory effects, and metabolic regulation. This article explores the pharmacological properties of this compound, supported by case studies and research findings.
This compound is characterized by its unique chemical structure, which contributes to its biological activity. It can be isolated through various methods, including solvent extraction and chromatographic techniques. The compound's molecular formula is , and it exhibits a complex pharmacokinetic profile that influences its therapeutic applications.
Pharmacological Activities
The biological activities of this compound have been extensively studied, revealing its potential in treating various health conditions. Key areas of activity include:
- Anticancer Effects : this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In a study involving HL-60 leukemia cells, this compound induced G2/M cell cycle arrest and apoptosis, demonstrating its potential as an antitumor agent .
- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory responses, making it a candidate for treating conditions like arthritis and other inflammatory disorders .
- Cardiovascular Benefits : The compound exhibits effects on blood pressure regulation and arrhythmia management, indicating its potential utility in cardiovascular therapies .
- Antimicrobial Activity : this compound has demonstrated antimicrobial properties against various pathogens, suggesting its application in infectious disease management .
Case Studies
- Cancer Treatment : A study on this compound analogues revealed that one analogue was 28-fold more potent than this compound itself for inhibiting topoisomerase II activity in cancer cells. This highlights the potential for developing more effective derivatives based on the this compound structure .
- Inflammatory Disorders : Another investigation demonstrated that this compound reduced markers of inflammation in animal models, supporting its traditional use in herbal medicine for managing inflammatory conditions .
- Metabolic Effects : this compound has been linked to improvements in hyperlipidemia and metabolic syndrome parameters, suggesting a broader role in metabolic health management .
Comparative Table of Biological Activities
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for isolating Dicentrine from natural sources, and how can purity be rigorously validated?
- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., column chromatography, HPLC). Purity validation requires spectroscopic methods such as H/C NMR, mass spectrometry (MS), and high-resolution mass spectrometry (HRMS). For reproducibility, experimental protocols must detail solvent systems, temperature, and pressure conditions . Quantitative analysis via HPLC with UV-Vis or diode-array detection (DAD) ensures batch-to-batch consistency.
Q. Which in vitro assays are most suitable for preliminary pharmacological screening of this compound?
- Methodological Answer : Cell-based assays (e.g., cytotoxicity via MTT assay) and enzyme inhibition studies (e.g., COX-2, acetylcholinesterase) are common. Dose-response curves (IC values) and positive/negative controls are critical. Ensure assay conditions (pH, temperature, incubation time) align with published protocols to enhance cross-study comparability .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings in this compound’s pharmacological mechanisms across studies?
- Methodological Answer : Conduct systematic reviews to identify variables causing discrepancies (e.g., cell lines, solvent used, concentration ranges). Meta-analyses should assess effect sizes and heterogeneity. For in-house contradictions, employ orthogonal assays (e.g., Western blot alongside ELISA) to validate targets. Statistical tools like Bland-Altman plots or sensitivity analysis can quantify variability .
Q. What experimental design considerations are vital for robust in vivo pharmacokinetic studies of this compound?
- Methodological Answer : Use validated animal models (e.g., rodents for bioavailability studies) with strict inclusion criteria. Employ crossover designs to minimize inter-individual variability. Quantify plasma concentrations via LC-MS/MS, ensuring calibration curves meet FDA bioanalytical guidelines. For multicenter studies, standardize protocols for dosing, sample collection, and data reporting to reduce bias .
Q. How can structural-activity relationship (SAR) studies optimize this compound derivatives for enhanced efficacy?
- Methodological Answer : Use computational tools (e.g., molecular docking, DFT calculations) to predict binding affinities. Synthesize derivatives with targeted modifications (e.g., methylation, halogenation) and test against relevant biological targets. Compare IC values and selectivity indices. Data should be analyzed using multivariate regression to identify key functional groups .
Q. Methodological Considerations Table
Properties
IUPAC Name |
(12S)-16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWBWQWUHVXPNC-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199651 | |
Record name | Dicentrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
517-66-8 | |
Record name | (+)-Dicentrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=517-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicentrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicentrine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dicentrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DICENTRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2ZGT5M0N7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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